Lonazolac

説明

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

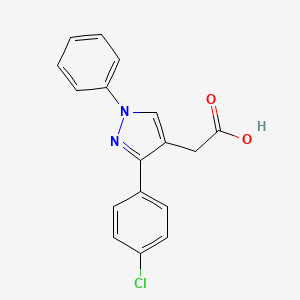

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUQHFRQHBLHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75821-71-5 (calcium salt) | |

| Record name | Lonazolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046151 | |

| Record name | Lonazolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53808-88-1 | |

| Record name | Lonazolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53808-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonazolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonazolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lonazolac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lonazolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lonazolac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONAZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lonazolac's Mechanism of Action on Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lonazolac and Cyclooxygenase

This compound is a non-steroidal anti-inflammatory drug characterized by its pyrazole scaffold.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX), a family of enzymes responsible for the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.[1] There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate physiological processes such as gastric mucus production, platelet aggregation, and renal blood flow.

-

COX-2: An inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins involved in pain and inflammation.

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile. While this compound itself is considered a non-selective inhibitor, significant research has been conducted on developing this compound analogues with enhanced COX-2 selectivity to improve their therapeutic index.[2][3] One study noted a high ulcer index of 20.30 for this compound, suggesting significant COX-1 inhibition.

Quantitative Data: Cyclooxygenase Inhibition by this compound Analogues

While specific IC50 values for this compound are not available in the reviewed literature, extensive research on its analogues provides valuable insight into the structure-activity relationships governing COX inhibition within this chemical class. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several this compound analogues, with celecoxib, a known COX-2 selective inhibitor, included for reference.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib | 8.75 | 1.07 | 8.17 | |

| Analogue 2a | >100 | 1.21 | >82.64 | |

| Analogue 2b | >100 | 0.98 | >102.04 | |

| Analogue 4a | 16.5 | 2.8 | 5.89 | |

| Analogue 6b | 12.3 | 1.5 | 8.2 | |

| Analogue 7a | 9.8 | 1.2 | 8.17 | |

| Analogue 8a | 4.02 | 0.6 | 6.7 |

Table 1: In Vitro Cyclooxygenase Inhibitory Activity of this compound Analogues.

Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay

The following is a detailed methodology for a typical in vitro enzyme immunoassay (EIA) used to determine the COX-1 and COX-2 inhibitory activity of compounds like this compound and its analogues.

3.1. Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2 enzymes.

3.2. Materials

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Enzyme immunoassay (EIA) buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., celecoxib, indomethacin)

-

Prostaglandin screening EIA kit (for detection of PGE2)

-

96-well microplates

-

Plate reader

3.3. Methods

-

Enzyme and Inhibitor Preparation: Reconstitute the COX-1 and COX-2 enzymes in EIA buffer. Prepare a series of dilutions of the test compound and the reference inhibitor in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme cofactor, and either the test compound, reference inhibitor, or vehicle control (for uninhibited enzyme activity).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells to initiate a pre-incubation period (e.g., 10 minutes at 37°C).

-

Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding a stopping agent (e.g., 1 M HCl).

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

Signaling Pathways

This compound's mechanism of action is centered on the arachidonic acid signaling cascade. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.

The inhibition of COX-2 by this compound leads to a reduction in the synthesis of pro-inflammatory prostaglandins at the site of inflammation, thereby reducing pain, fever, and other inflammatory symptoms. Simultaneously, the inhibition of COX-1 can lead to a decrease in the production of prostaglandins that are protective of the gastric mucosa and are involved in platelet aggregation, which can explain the potential for gastrointestinal side effects.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins. While it is generally considered a non-selective COX inhibitor, the development of this compound analogues with improved COX-2 selectivity demonstrates the potential for this chemical scaffold in creating safer anti-inflammatory agents. The provided experimental protocol offers a robust framework for the in vitro assessment of COX inhibition. A deeper understanding of the specific interactions between this compound and the COX isozymes will be crucial for the future development of more targeted and effective anti-inflammatory therapies.

References

An In-Depth Technical Guide to the Physicochemical Properties of Lonazolac-Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lonazolac-calcium (this compound-Ca), a non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and formulation activities by providing key data and experimental methodologies.

Chemical Identity and Structure

This compound-calcium is the calcium salt of this compound. Its chemical name is calcium bis(2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate). The structural representation of this compound-calcium is provided below.

Table 1: Chemical Identity of this compound and this compound-Calcium

| Parameter | This compound | This compound-Calcium |

| IUPAC Name | 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid | calcium bis(2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate) |

| CAS Number | 53808-88-1 | 75821-71-5 |

| Molecular Formula | C₁₇H₁₃ClN₂O₂ | C₃₄H₂₄CaCl₂N₄O₄ |

| Molecular Weight | 312.75 g/mol | 663.56 g/mol [1] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

References

The Next Generation of Anti-Inflammatory Agents: A Technical Guide to the Discovery and Synthesis of Non-Acidic Lonazolac Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its potent analgesic and anti-inflammatory properties.[1] It functions as a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[1][2] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1 enzyme, which plays a crucial role in gastrointestinal cytoprotection, often leads to undesirable side effects such as gastric ulceration.[1][3] This has prompted the exploration of novel this compound analogues with improved COX-2 selectivity to minimize gastrointestinal toxicity. A key strategy in this endeavor is the bioisosteric replacement of this compound's carboxylic acid moiety, a common feature in many traditional NSAIDs, with non-acidic functional groups. This guide provides an in-depth overview of the discovery, synthesis, and evaluation of these promising non-acidic this compound analogues.

The Rationale for Non-Acidic Analogues

The development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry to create safer anti-inflammatory drugs. The acidic nature of many traditional NSAIDs is often associated with their gastrointestinal side effects. By replacing the carboxylic acid group of this compound with neutral bioisosteres, researchers aim to:

-

Enhance COX-2 Selectivity: Modify the molecule's interaction with the active sites of COX-1 and COX-2, favoring inhibition of the latter.

-

Reduce Gastric Irritation: Eliminate the direct acidic irritation and alter the drug's distribution, potentially reducing its concentration in the gastric mucosa.

-

Improve Pharmacokinetic Properties: Modify absorption, distribution, metabolism, and excretion (ADME) profiles for better therapeutic outcomes.

Signaling Pathway of Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs exert their effects by inhibiting the COX enzymes, which are central to the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Synthesis of Non-Acidic this compound Analogues

The synthesis of non-acidic this compound analogues typically involves multi-step reaction sequences starting from readily available materials. The core 1,3,4-trisubstituted pyrazole scaffold is a common structural feature. The key synthetic challenge lies in the introduction of various non-acidic bioisosteres.

Representative Synthetic Protocols

Synthesis of 1,3,4-Trisubstituted Pyrazole Derivatives: A common route involves the reaction of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. Further modifications, such as Vilsmeier-Haack formylation, can introduce a handle for subsequent elaboration.

Example: Synthesis of Chalcone Analogues (2a,b) The starting material, 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, can be prepared via the Vilsmeier-Haack reaction. The Claisen-Schmidt condensation of this aldehyde with acetophenone or 4-chloroacetophenone in the presence of 10% sodium hydroxide yields the corresponding chalcones.

Synthesis of Pyrazole Carboxamides: These can be synthesized by reacting a pyrazole carboxylic acid with an appropriate amine in the presence of a coupling agent or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. For instance, novel pyrazole-carboxamides have been synthesized by reacting an acid chloride with various sulfonamide derivatives in tetrahydrofuran under reflux.

Quantitative Data Summary

The following tables summarize the biological activity data for representative non-acidic this compound analogues.

Table 1: In Vitro COX-1/COX-2 Inhibition Data

| Compound | R | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

| 14a | H | 1.12 | 0.11 | 9.87 |

| 14b | CH₃ | 1.24 | 0.13 | 9.50 |

| 14c | Cl | 1.05 | 0.11 | 9.22 |

| 2a | H | 4.93 | 0.60 | 8.22 |

| 2b | Cl | 15.82 | 1.70 | 9.31 |

| Celecoxib | - | 8.75 | 1.07 | 8.18 (Calculated) |

| Ibuprofen | - | 1.25 | 2.89 | 0.43 |

Data sourced from multiple studies.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Compound | ED₅₀ (μmol/kg) |

| 14a | 15.06 |

| 14b | 42.51 |

| 14c | 50.43 |

| Celecoxib | 82.2 |

Data from Abouzid et al. (2018).

Table 3: Ulcerogenic Activity

| Compound | Ulcer Index |

| 14a | 2.72 |

| 14b | 3.55 |

| 14c | 3.72 |

| 2a | 2.8 |

| 2b | 2.4 |

| Celecoxib | 2.93 - 8.1 |

| Ibuprofen | 20.25 |

| Indomethacin | 17.6 |

Data compiled from multiple sources.

Key Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a compound required to inhibit enzyme activity by 50% (IC₅₀).

Protocol Outline:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A typical reaction mixture includes a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a cofactor such as hematin, and the enzyme.

-

Inhibitor Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Detection: The product of the reaction (e.g., Prostaglandin E₂) is quantified. This can be done using various methods, including enzyme immunoassay (EIA) kits or liquid chromatography-tandem mass spectrometry (LC-MS-MS). A fluorometric assay measuring fluorescence at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) can also be used.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration. The selectivity index is then determined by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of compounds.

Protocol Outline:

-

Animal Model: Male Wistar rats are commonly used.

-

Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.

-

Induction of Edema: A subplantar injection of a phlogistic agent, such as a 1% carrageenan solution, is made into the right hind paw of the rat.

-

Measurement of Paw Edema: The volume or thickness of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan). The ED₅₀ (the dose that causes 50% inhibition) can then be determined.

References

Lonazolac's Antineoplastic Potential: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Non-Steroidal Anti-inflammatory Drug and its Derivatives in Oncology

Executive Summary

Lonazolac, a pyrazole-based non-steroidal anti-inflammatory drug (NSAID), has garnered interest for its potential as an antineoplastic agent, primarily owing to its mechanism of action as a cyclooxygenase (COX) inhibitor.[1][2] While direct clinical application of this compound in oncology is not established, extensive research into its derivatives and the broader class of COX-2 inhibitors has unveiled promising avenues for cancer therapy. This technical guide synthesizes the existing preclinical data on this compound and its analogs, providing a comprehensive overview of their cytotoxic activities, mechanisms of action, and the experimental methodologies employed in their evaluation. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the exploration of this compound-related compounds as potential cancer therapeutics.

Introduction: The Rationale for this compound in Oncology

This compound's primary pharmacological effect is the inhibition of COX enzymes, which are pivotal in the inflammatory process through the synthesis of prostaglandins.[2] The inducible isoform, COX-2, is frequently overexpressed in various malignancies, including colorectal, breast, and lung cancers, where it contributes to tumor growth, angiogenesis, and metastasis.[3][4] This established link between chronic inflammation and cancer provides a strong rationale for investigating COX inhibitors like this compound as potential antineoplastic agents. While this compound itself is a non-selective COX inhibitor, recent research has focused on synthesizing derivatives with enhanced selectivity for COX-2 and improved anticancer efficacy.

Quantitative Data on the Antineoplastic Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound analogs and other relevant pyrazole derivatives against a range of cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative measure of their potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrazole-Chalcone Analogs of this compound

| Compound | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) | RPMI-8226 (Multiple Myeloma) | MCF-7 (Breast Cancer) | MCF-10A (Non-cancerous Breast) | Reference |

| Hybrid 8g | 2.41 | 2.41 | 3.34 | 28.93 | Selective |

Table 2: In Vitro COX and Tubulin Polymerization Inhibition (IC50 in µM) of this compound Analog Hybrid 8g

| Target | IC50 (µM) | Reference |

| COX-1 | 33.46 | |

| COX-2 | 5.13 | |

| Tubulin Polymerization | 4.77 | |

| 5-LOX | 5.88 |

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Other Pyrazole Derivatives

| Compound | Cancer Cell Line(s) | IC50 Range (µM) | Reference |

| Compound 6 | Various | 0.00006 - 0.00025 | |

| Compound 15 | MCF-7, PC3, A549 | 0.042 - 0.76 | |

| Compound 49 | 15 cancer cell lines | 0.03 - 6.561 | |

| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | |

| Compound 1 | MCF7, B16F10, HeLa, EMT6/AR1 | 1.3 - 14.7 |

Signaling Pathways and Mechanisms of Action

The antineoplastic effects of this compound and its derivatives are attributed to several mechanisms, primarily centered around the inhibition of the COX-2 pathway and the induction of apoptosis.

COX-2 Inhibition and Downstream Effects

This compound and its analogs act by blocking the synthesis of prostaglandins from arachidonic acid through the inhibition of COX enzymes. The inhibition of COX-2, in particular, has significant anticancer implications as it can suppress tumor growth, reduce inflammation in the tumor microenvironment, and inhibit angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

Several derivatives of this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, the pyrazole-chalcone analog, hybrid 8g, was found to induce pre-G1 apoptosis and G2/M cell cycle arrest. This suggests that beyond COX-2 inhibition, these compounds can directly interfere with the cell division machinery of cancer cells.

Tubulin Polymerization Inhibition

A significant finding is the ability of some this compound derivatives to inhibit tubulin polymerization. Tubulin is a critical component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can halt mitosis and lead to cancer cell death, a mechanism shared by established chemotherapeutic agents like paclitaxel.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the evaluation of this compound derivatives as antineoplastic agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivative) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

-

Substrate Addition: Arachidonic acid (the substrate for COX enzymes) is added to initiate the reaction.

-

Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin H2 (PGH2) or other downstream prostaglandins produced is quantified using an enzyme immunoassay (EIA).

-

IC50 Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Protocol:

-

Tubulin Preparation: Purified tubulin protein is used.

-

Reaction Mixture: The test compound is added to a reaction mixture containing tubulin and GTP in a polymerization buffer.

-

Polymerization Induction: The mixture is incubated at 37°C to induce tubulin polymerization.

-

Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time.

-

Inhibition Calculation: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to a control.

Future Directions and Conclusion

The available evidence strongly suggests that the pyrazole scaffold of this compound is a valuable starting point for the development of novel antineoplastic agents. The dual mechanism of action observed in some derivatives, combining COX-2 inhibition with tubulin polymerization inhibition, presents a particularly attractive strategy for overcoming drug resistance and enhancing therapeutic efficacy.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of this compound derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their efficacy and safety in a more complex biological system.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or immunotherapies.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these novel agents.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Structural characterization of Lonazolac acetic acid derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID). This compound, chemically known as 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, is a member of the pyrazole class of compounds.[1] This document collates available data on its physicochemical properties, spectroscopic profile, and synthetic pathways. Detailed experimental methodologies for key analytical techniques are provided to assist researchers in the replication and further investigation of this molecule. While extensive data exists for this compound analogues, this guide focuses on the parent compound, drawing inferences from closely related structures where direct data is unavailable.

Chemical and Physical Properties

This compound is a monocarboxylic acid functionally related to acetic acid.[1] Its core structure consists of a 1,3,4-trisubstituted pyrazole ring. The fundamental physicochemical properties of this compound and its calcium salt are summarized in the table below.

| Property | This compound | This compound Calcium Salt | Reference |

| IUPAC Name | 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid | Calcium bis(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetate) | [1] |

| CAS Number | 53808-88-1 | 75821-71-5 | [2] |

| Molecular Formula | C₁₇H₁₃ClN₂O₂ | C₃₄H₂₄CaCl₂N₄O₄ | [2] |

| Molecular Weight | 312.75 g/mol | 663.56 g/mol | |

| Melting Point | 150-151 °C | 270-290 °C (decomposes) | |

| pKa | 4.3 | - | |

| Appearance | Crystals from ethanol/water | Solid |

Synthesis

The synthesis of this compound, as a 1,3,4-trisubstituted pyrazole, generally follows established routes for this class of compounds. While specific patents cover its preparation, the general approach involves the construction of the pyrazole ring followed by functionalization. A plausible synthetic pathway can be inferred from the synthesis of related pyrazole derivatives.

Logical Flow of a Potential Synthetic Pathway for this compound

Caption: A potential synthetic route to this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the core structure, substitution patterns, and the presence of the acetic acid moiety. Based on data from closely related pyrazole derivatives, the expected chemical shifts for this compound are presented below.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₂- (acetic acid) | ~3.7 | s |

| Aromatic H (phenyl & chlorophenyl) | 7.2 - 8.0 | m |

| Pyrazole H-5 | ~8.5 | s |

| -COOH | ~12.5 | br s |

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) |

| -CH₂- (acetic acid) | ~30-35 |

| Aromatic & Pyrazole Carbons | 118 - 155 |

| -C=O (carboxylic acid) | ~172 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C=C, C=N (Aromatic, Pyrazole) | 1450-1600 | Ring Stretching |

| C-Cl | 1000-1100 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound.

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z ≈ 312 (for ³⁵Cl), 314 (for ³⁷Cl) |

| Ionization Mode | Electrospray (ESI) or GC-MS |

| Key Fragments | Loss of -COOH (m/z ≈ 267), cleavage of the acetic acid side chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

UV-Vis Absorption Maxima

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) | Reference |

| Methanol | 281 | 24800 | |

| 0.1N NaOH | 281 | 23700 |

Crystallographic Data

As of the date of this publication, a detailed single-crystal X-ray diffraction structure for this compound is not publicly available in crystallographic databases. Such a study would provide definitive data on bond lengths, bond angles, torsion angles, and the three-dimensional conformation of the molecule in the solid state.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound, based on standard laboratory practices and methodologies reported for its analogues.

General Synthesis and Crystallization

A mixture of the appropriate chalcone precursor and hydroxylamine hydrochloride in ethanol containing sodium hydroxide is refluxed for several hours. The resulting solid product formed upon cooling or pouring onto ice-water is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol/water to obtain crystalline this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

FT-IR Spectroscopy

Infrared spectra are obtained using a Bruker ATR/FTIR spectrophotometer or a similar instrument. Samples are prepared as potassium bromide (KBr) discs. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS) with an appropriate ionization source, such as electrospray ionization (ESI).

Mechanism of Action: A Note on Structure-Activity Relationship

This compound functions as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The acidic moiety is a key feature for the activity of many NSAIDs, interacting with the active site of the COX enzymes. The trisubstituted pyrazole core acts as a scaffold, with the phenyl and chlorophenyl groups contributing to the binding affinity.

COX Inhibition Pathway

Caption: this compound's mechanism of action via COX inhibition.

Conclusion

This technical guide has synthesized the available structural and characterization data for this compound. While a complete crystallographic analysis remains an area for future research, the provided spectroscopic and physicochemical data offer a solid foundation for researchers in the fields of medicinal chemistry and drug development. The experimental protocols outlined herein serve as a practical resource for the synthesis and analysis of this compound and its derivatives.

References

Preclinical Development of Lonazolac Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of lonazolac and its pyrazole derivatives as potential anti-inflammatory agents. This compound, a non-steroidal anti-inflammatory drug (NSAID), has served as a scaffold for the development of novel pyrazole derivatives with improved efficacy and safety profiles.[1][2][3] This document summarizes key quantitative data from various studies, details common experimental protocols, and visualizes important biological pathways and research workflows.

Core Findings and Quantitative Data

The primary mechanism of action for this compound and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation.[4] Many newer derivatives have been designed to selectively inhibit COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs.[5]

In Vitro Cyclooxygenase (COX) Inhibition

The potency and selectivity of this compound derivatives are typically assessed through in vitro COX inhibition assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2, along with the selectivity index (SI), for several promising compounds from a representative study.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |

| 2a | - | - | 8.22 | |

| 2b | - | - | 9.31 | |

| 4a | >100 | 1.34 | >74.6 | |

| 6b | 8.2 | 1.47 | 5.58 | |

| 7a | 16.5 | 2.8 | 5.89 | |

| 8a | 12.7 | 1.9 | 6.68 | |

| Celecoxib | 8.75 | 1.07 | 8.18 | |

| Indomethacin | 0.12 | 1.8 | 0.06 |

Note: Lower IC50 values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2.

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory effects of new chemical entities. The table below presents the percentage of edema inhibition at various time points for selected this compound derivatives.

| Compound (100 mg/kg) | % Inhibition at 1h | % Inhibition at 3h | % Inhibition at 4h | % Inhibition at 8h | % Inhibition at 12h | Reference |

| 2a | 45.2 | 55.1 | 60.3 | 52.1 | 48.3 | |

| 2b | 48.1 | 58.2 | 63.5 | 55.4 | 51.2 | |

| 4a | 42.3 | 52.4 | 58.1 | 50.3 | 46.1 | |

| 6b | 40.1 | 50.3 | 55.4 | 48.2 | 44.5 | |

| 7a | 38.2 | 48.1 | 53.2 | 46.1 | 42.3 | |

| 8a | 41.5 | 51.2 | 56.3 | 49.1 | 45.4 | |

| Celecoxib | 46.3 | 56.1 | 61.2 | 53.4 | 49.1 | |

| Indomethacin | 50.1 | 60.2 | 65.4 | 57.3 | 53.1 |

Ulcerogenic Liability

A significant drawback of NSAIDs is their potential to cause gastric ulcers. The ulcerogenic potential of new this compound derivatives is therefore a critical aspect of their preclinical evaluation.

| Compound | Ulcer Index | Reference |

| 2a | 2.8 | |

| 2b | 2.4 | |

| 3b | 4.2 | |

| 4a | 5.1 | |

| 6b | 6.3 | |

| 7a | 3.2 | |

| 8a | 8.4 | |

| Celecoxib | 3.2 | |

| Indomethacin | 17.6 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are the protocols for the key experiments cited in the development of this compound derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the COX-1 and COX-2 isoenzymes.

Objective: To determine the IC50 values of the test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (this compound derivatives)

-

Reference drugs (e.g., Celecoxib, Indomethacin)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

The test compounds and reference drugs are pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

-

The reaction is terminated by the addition of a stopping agent (e.g., a solution of HCl).

-

The concentration of PGE2, the product of the COX reaction, is measured using an EIA kit.

-

The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (enzyme and substrate without the inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and validated model for assessing the acute anti-inflammatory activity of pharmacological agents.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound derivatives.

Animal Model: Male Wistar rats (or other suitable strain), typically weighing 150-200g.

Materials:

-

Test compounds and reference drugs

-

Carrageenan solution (e.g., 1% w/v in saline)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds, reference drugs, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 100 mg/kg).

-

After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 3, 4, 8, and 12 hours).

-

The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations: Pathways and Workflows

COX Signaling Pathway and Inhibition

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of pro-inflammatory prostaglandins.

Caption: COX signaling pathway and the inhibitory action of selective this compound derivatives.

Preclinical Development Workflow for this compound Derivatives

The development of novel this compound derivatives follows a structured preclinical workflow, from initial design and synthesis to in vivo evaluation.

Caption: A typical preclinical workflow for the development of novel this compound pyrazole derivatives.

Pharmacokinetics and Toxicology

While extensive data on the anti-inflammatory activity of novel this compound derivatives is available, comprehensive preclinical pharmacokinetic and toxicological data are less frequently reported in the initial studies. Some research indicates that newly synthesized compounds show no significant toxicity in vivo, but detailed studies on parameters like maximum tolerated dose, long-term toxicity, and metabolic profiling are often part of later-stage preclinical development. Future research should focus on elucidating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these promising compounds to better predict their behavior in clinical settings.

Conclusion

The structural modification of this compound has yielded a number of pyrazole derivatives with potent anti-inflammatory activity and improved safety profiles, particularly with regard to COX-2 selectivity and reduced ulcerogenic potential. The preclinical data summarized in this guide highlight the promising therapeutic potential of these compounds. Further investigation into their pharmacokinetic properties and a more comprehensive toxicological evaluation are warranted to advance the most promising candidates toward clinical development.

References

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Lonazolac

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation research and drug development.

Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and a member of the pyrazole class of compounds.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, this compound effectively mitigates the inflammatory response.[1] While its primary mode of action is through COX inhibition, some evidence suggests that other mechanisms may contribute to its overall anti-inflammatory effects.[1]

Beyond its primary action on the cyclooxygenase (COX) pathway, this compound has been shown to modulate other key inflammatory pathways. It significantly decreases the release of histamine from human basophils, a key event in the allergic and inflammatory response.[2] Furthermore, this compound inhibits the generation of leukotrienes in human polymorphonuclear leukocytes (PMNs) and modulates the metabolism of platelet-activating factor (PAF), another potent inflammatory mediator. In these actions, this compound has demonstrated greater potency than the commonly used NSAID, indomethacin.

Signaling Pathways

The anti-inflammatory effects of this compound can be visualized through its interaction with the arachidonic acid cascade and other inflammatory pathways.

Quantitative Data on Anti-inflammatory Properties

The anti-inflammatory efficacy of this compound and its analogues has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Cyclooxygenase (COX) Inhibition

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| Celecoxib (Reference) | 8.75 | 1.07 | 8.17 |

| Analogue 2a | 4.93 | 0.60 | 8.22 |

| Analogue 2b | 7.45 | 0.80 | 9.31 |

| Analogue 4a | 9.80 | 1.70 | 5.76 |

| Analogue 6b | 16.5 | 2.80 | 5.89 |

| Analogue 7a | 15.6 | 2.80 | 5.58 |

| Analogue 8a | 13.5 | 2.10 | 6.43 |

Note: The presented data is for this compound analogues, not this compound itself.

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of compounds.

Table 2: In Vivo Anti-inflammatory Activity of this compound Analogues in Carrageenan-Induced Rat Paw Edema

| Compound (100 mg/kg) | % Inhibition of Edema (1h) | % Inhibition of Edema (3h) | % Inhibition of Edema (4h) |

| Celecoxib (Reference) | 56.1 | 58.5 | 48.1 |

| Analogue 2a | 81.7 | 58.2 | 51.2 |

| Analogue 2b | 89.7 | 77.1 | 69.9 |

| Analogue 3b | 70.3 | 61.3 | 55.3 |

| Analogue 4a | 78.5 | 69.5 | 60.1 |

| Analogue 6b | 42.2 | 54.4 | 41.8 |

| Analogue 7a | 65.8 | 63.7 | 52.5 |

| Analogue 8a | 75.4 | 65.2 | 58.7 |

Note: The presented data is for this compound analogues, not this compound itself.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the anti-inflammatory properties of this compound and its analogues.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Protocol Details (based on studies of analogues):

-

Enzyme Source: Human recombinant COX-1 and COX-2 are used.

-

Test Compounds: this compound analogues are dissolved to various concentrations.

-

Incubation: The enzymes are pre-incubated with the test compounds or vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Protocol Details (based on studies of analogues):

-

Animals: Male Wistar rats are typically used.

-

Drug Administration: Test compounds (e.g., this compound analogues at 100 mg/kg) or a vehicle are administered orally.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group. The formula used is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

This compound is a potent anti-inflammatory agent that primarily functions through the inhibition of COX enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. Furthermore, emerging evidence suggests its role in modulating other inflammatory pathways involving histamine and leukotrienes, highlighting a broader mechanism of action. While quantitative data for this compound itself is limited in the readily available literature, studies on its analogues demonstrate significant anti-inflammatory activity in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound and related compounds as effective anti-inflammatory therapeutics. Future studies should focus on elucidating the precise quantitative inhibitory effects of this compound on its various molecular targets to provide a more complete understanding of its pharmacological profile.

References

A Technical Guide to Lonazolac (C₁₇H₁₃ClN₂O₂): Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lonazolac, a non-steroidal anti-inflammatory drug (NSAID). It details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data is presented in tabular format for clarity and comparative analysis.

Molecular Structure and Identification

This compound, with the molecular formula C₁₇H₁₃ClN₂O₂, is a member of the pyrazole class of compounds and is functionally related to acetic acid.[1][2] Its chemical structure consists of an acetic acid group attached to a 3-(4-chlorophenyl)-1-phenylpyrazole core.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid | [1] |

| CAS Number | 53808-88-1 | [1] |

| Molecular Formula | C₁₇H₁₃ClN₂O₂ | |

| Molecular Weight | 312.75 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O | |

| InChI Key | XVUQHFRQHBLHQD-UHFFFAOYSA-N |

| Synonyms | 3-(p-Chlorophenyl)-1-phenylpyrazole-4-acetic acid, Lonazolaco | |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its formulation, absorption, and distribution. Key properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Physical Form | Crystals (from ethanol/water) | |

| Melting Point | 150-151 °C | |

| pKa | 4.3 | |

| LogP (XLogP3) | 3.6 | |

| UV max (Methanol) | 281 nm (ε 24800) | |

| UV max (0.1N NaOH) | 281 nm (ε 23700) |

| Elemental Composition | C 65.29%, H 4.19%, Cl 11 .34%, N 8.96%, O 10.23% | |

Pharmacology and Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivative subgroup. Its therapeutic effects—analgesic, antipyretic, and anti-inflammatory—stem from its inhibition of the cyclooxygenase (COX) enzymes. By blocking COX, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

References

Lonazolac: A Technical Guide for Rheumatic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), has a history of use in the treatment of rheumatic diseases. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This technical guide provides an in-depth overview of this compound and its analogues for researchers in rheumatology and drug development. It details the compound's core mechanism of action, summarizes key quantitative data from preclinical studies in structured tables, provides detailed experimental protocols for in vitro and in vivo evaluation, and visualizes critical pathways and workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for scientists investigating the therapeutic potential of this compound and related compounds in rheumatic diseases.

Introduction

This compound is a pyrazole derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Like other NSAIDs, its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily attributed to the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in the inflammation, pain, and fever associated with rheumatic diseases such as rheumatoid arthritis and osteoarthritis. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[1]

Mechanism of Action: Cyclooxygenase Inhibition

The central mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes involved in inflammation.[1] While this compound itself is a non-selective COX inhibitor, recent research has focused on developing this compound analogues with greater selectivity for COX-2. COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy in developing NSAIDs with improved gastrointestinal safety profiles.

Signaling Pathway

The inflammatory cascade leading to prostaglandin synthesis and the site of action for this compound is depicted in the following signaling pathway diagram.

Quantitative Data

The following tables summarize key quantitative data for this compound and its recently developed analogues from various preclinical studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| This compound Analogues | ||||

| Analogue 2a | 4.93 | 0.60 | 8.22 | |

| Analogue 2b | 8.67 | 0.93 | 9.31 | |

| Analogue 4a | 15.6 | 2.8 | 5.58 | |

| Analogue 6b | 4.02 | 0.72 | 5.58 | |

| Analogue 7a | 10.3 | 1.1 | 9.36 | |

| Analogue 8a | 11.2 | 1.3 | 8.62 | |

| Analogue 15c | 2.78 | 0.059 | 47.12 | |

| Analogue 15d | 3.56 | 0.062 | 57.42 | |

| Analogue 15h | 4.64 | 0.047 | 98.71 | |

| Analogue 19d | 8.35 | 0.292 | 28.56 | |

| Reference Drugs | ||||

| Celecoxib | 8.75 | 1.07 | 8.17 | |

| Celecoxib | 3.00 | 0.22 | 13.65 | |

| Indomethacin | - | - | - |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Compound | ED50 (mg/kg) | Reference |

| This compound | Equivalent to Diclofenac | |

| This compound Analogues | ||

| Analogue 15c | 8.22 | |

| Analogue 15d | 10.51 | |

| Analogue 15h | 15.63 | |

| Analogue 19d | 31.22 | |

| Reference Drugs | ||

| Celecoxib | 40.39 |

ED50: The dose that produces 50% of the maximum effect. A lower value indicates greater potency.

Table 3: Ulcerogenic Liability

| Compound | Ulcer Index | Reference |

| This compound | 20.30 | |

| This compound Analogues | ||

| Analogue 2a | 2.8 | |

| Analogue 2b | 2.4 | |

| Analogue 15c | 2.61 | |

| Analogue 15d | 2.93 | |

| Analogue 15h | 2.60 | |

| Analogue 19d | 1.22 | |

| Reference Drugs | ||

| Celecoxib | 3.2 | |

| Celecoxib | 3.02 | |

| Indomethacin | 17.6 |

Ulcer Index: A measure of the severity of gastric mucosal damage. A lower value indicates better gastrointestinal safety.

Table 4: Inhibition of Other Inflammatory Mediators in RAW 264.7 Macrophages

| Compound | TNF-α IC50 (µM) | PGE2 IC50 (µM) | iNOS IC50 (µM) | Reference |

| This compound Analogues | ||||

| Analogue 15c | 0.77 | 0.28 | 0.41 | |

| Analogue 15d | 0.82 | 0.31 | 0.45 | |

| Analogue 15h | 1.20 | 0.52 | 0.61 | |

| Analogue 19d | 0.95 | 0.39 | 0.53 | |

| Reference Drug | ||||

| Celecoxib | 0.87 | 0.38 | 0.48 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to PGH2 is detected by monitoring the oxidation of a chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a solution of arachidonic acid (substrate) and a chromogenic peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare serial dilutions of the test compound (e.g., this compound analogues) and a reference inhibitor (e.g., celecoxib).

-

-

Assay Procedure:

-

Add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme solution to the wells of a 96-well plate.

-

Add the diluted test compound or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add the solvent used to dissolve the compounds.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Measure the absorbance or fluorescence at a specific wavelength kinetically for a set duration.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

-

Animals: Wistar rats or Swiss albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Animals are divided into groups (e.g., control, reference drug, and test compound groups).

-

The test compound and reference drug (e.g., indomethacin or celecoxib) are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.

-

-

Induction of Edema:

-

After a specific time following drug administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

The paw volume is measured at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

The increase in paw volume (edema) is calculated for each animal at each time point.

-

The percentage of inhibition of edema for each treated group is calculated relative to the control group.

-

The ED50 value can be determined by testing a range of doses of the compound.

-

Evaluation of Ulcerogenic Liability

This assay assesses the potential of a test compound to cause gastric mucosal damage, a common side effect of NSAIDs.

Principle: High doses of NSAIDs can induce gastric ulcers in rodents. The severity of these ulcers is quantified to determine the ulcerogenic potential of a compound.

Methodology:

-

Animals: Wistar rats are typically used.

-

Fasting: Animals are fasted for a period (e.g., 24 hours) before the experiment, with free access to water.

-

Dosing: The test compound and a reference drug (e.g., indomethacin) are administered orally at high doses. The control group receives the vehicle.

-

Observation Period: Animals are observed for a specific period (e.g., 4-6 hours) after dosing.

-

Stomach Examination:

-

Animals are euthanized, and their stomachs are removed.

-

The stomachs are opened along the greater curvature and washed with saline to observe the gastric mucosa.

-

-

Scoring:

-

The number and severity of ulcers are scored. A common scoring system is: 0 = no ulcers, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = deep ulcers, 5 = perforations.

-

The ulcer index is calculated for each group, often as the mean score of all animals in the group.

-

Conclusion

This compound and its analogues represent a valuable area of research for the development of new anti-inflammatory agents for rheumatic diseases. The data presented in this guide highlight the potential for developing this compound derivatives with improved COX-2 selectivity and, consequently, a better gastrointestinal safety profile compared to the parent compound. The detailed experimental protocols and workflows provide a practical framework for researchers to evaluate the efficacy and safety of novel compounds in this class. Further investigation into the pharmacokinetics, long-term efficacy, and safety of promising this compound analogues is warranted to translate these preclinical findings into potential clinical applications for the management of rheumatic diseases.

References

In Vitro Anticancer Activity of Lonazolac Pyrazole-Chalcone Analogs: A Technical Guide

This guide provides a comprehensive overview of the in vitro anticancer activity of novel pyrazole-chalcone analogs of Lonazolac, designed for researchers, scientists, and drug development professionals. It delves into the quantitative data, experimental protocols, and mechanisms of action of these promising compounds.

Introduction

Cancer remains a significant global health challenge, necessitating the development of novel and effective therapeutic agents. Inflammation is increasingly recognized as a key hallmark of cancer, promoting tumorigenesis at all stages.[1] This has spurred interest in developing dual-action agents that possess both anti-inflammatory and anticancer properties.[1] this compound, a non-steroidal anti-inflammatory drug (NSAID), has served as a scaffold for the development of new derivatives with potential anticancer activity.[2][3] The hybridization of pyrazole and chalcone moieties has been a successful strategy in medicinal chemistry to create compounds with enhanced biological activities, including anticancer effects.[4] This guide focuses on a series of novel pyrazole-chalcone analogs of this compound and their evaluation as potential anticancer agents.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of a series of newly synthesized this compound pyrazole-chalcone analogs (7a-g and 8a-g) was evaluated against a panel of four human cancer cell lines: HeLa (cervical cancer), HCT-116 (colon cancer), RPMI-8226 (myeloma), and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, and the results are presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). A non-cancerous cell line, MCF-10A, was used to assess the selectivity of the most potent compounds.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Pyrazole-Chalcone Analogs (7a-g and 8a-g) against Various Cancer Cell Lines.

| Compound | HeLa | HCT-116 | RPMI-8226 | MCF-7 | MCF-10A |

| 7a | >100 | >100 | >100 | >100 | - |

| 7b | 89.32 | 95.43 | 78.43 | 92.11 | - |

| 7c | 76.54 | 88.12 | 65.32 | 81.43 | - |

| 7d | 65.43 | 76.34 | 54.21 | 72.34 | - |

| 7e | 54.21 | 65.43 | 43.12 | 61.21 | - |

| 7f | 43.12 | 54.21 | 32.43 | 50.12 | - |

| 7g | 32.43 | 43.12 | 21.34 | 39.87 | - |

| 8a | 88.12 | 92.34 | 76.54 | 89.12 | - |

| 8b | 78.34 | 81.23 | 65.43 | 79.87 | - |

| 8c | 67.43 | 72.11 | 54.32 | 69.43 | - |

| 8d | 56.32 | 61.34 | 43.21 | 58.12 | - |

| 8e | 45.12 | 50.21 | 32.12 | 47.87 | - |

| 8f | 34.21 | 39.87 | 21.34 | 36.54 | - |

| 8g | 2.41 | 2.41 | 3.34 | 28.93 | >100 |

| Doxorubicin | 1.21 | 1.54 | 1.87 | 1.98 | - |

Among the synthesized compounds, hybrid 8g emerged as the most potent anticancer agent, exhibiting significant activity against HeLa, HCT-116, and RPMI-8226 cell lines with IC50 values of 2.41, 2.41, and 3.34 µM, respectively. Notably, compound 8g displayed moderate activity against the MCF-7 cell line (IC50 = 28.93 µM) and showed a favorable selectivity profile, being significantly less toxic to the non-cancerous MCF-10A cells (IC50 > 100 µM).

Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the this compound pyrazole-chalcone analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Cell Cycle Analysis

The effect of the most potent compound, 8g, on the cell cycle distribution was investigated using flow cytometry.

Apoptosis Assay

The induction of apoptosis by compound 8g was determined by measuring the percentage of pre-G1 apoptotic cells.

Mechanism of Action

The anticancer activity of the this compound pyrazole-chalcone analogs, particularly compound 8g, is attributed to a multi-targeted mechanism of action, primarily involving the inhibition of tubulin polymerization and key inflammatory enzymes.

Tubulin Polymerization Inhibition

Many pyrazole-chalcone hybrids have been identified as inhibitors of tubulin polymerization, a critical process in cell division. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound 8g was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 4.77 µM. This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase.

Anti-inflammatory Pathway Inhibition

Cancer-associated inflammation is a key target for anticancer therapies. Compound 8g demonstrated significant inhibitory activity against several key enzymes involved in inflammatory pathways.

Table 2: Inhibitory Activity (IC50, µM) of Compound 8g against Inflammatory Enzymes.

| Enzyme | IC50 (µM) |

| COX-1 | 33.46 |

| COX-2 | 5.13 |

| 5-LOX | 5.88 |

| iNOS | 4.93 |

Compound 8g showed selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. The inhibition of 5-LOX and iNOS further contributes to its anti-inflammatory and, consequently, its anticancer effects.

Conclusion

The this compound pyrazole-chalcone analog, particularly compound 8g, has demonstrated promising in vitro anticancer activity through a multi-targeted approach. Its ability to inhibit tubulin polymerization and key inflammatory pathways highlights its potential as a lead compound for the development of novel anticancer agents with a dual mechanism of action. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of this compound as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Lonazolac's Role as a Cyclooxygenase-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazole class, has historically been utilized for its analgesic and anti-inflammatory properties. Its mechanism of action is rooted in the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] This technical guide delves into the specific role of this compound as a Cyclooxygenase-2 (COX-2) inhibitor. While quantitative data on the selective inhibition of COX isoforms by this compound is not extensively available in publicly accessible literature, its structural framework has served as a foundational scaffold for the development of novel analogues with significant COX-2 selectivity. This guide will summarize the available data on these analogues, detail the experimental protocols used to ascertain COX-2 inhibition, and visualize the pertinent signaling pathways and experimental workflows.

Introduction to Cyclooxygenase Isoforms and the Rationale for COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors. The prostaglandins produced by COX-2 are major contributors to the inflammatory response and pain.

The development of selective COX-2 inhibitors was driven by the goal of mitigating the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2. By selectively targeting COX-2, the therapeutic anti-inflammatory and analgesic effects can be achieved while minimizing the disruption of the protective functions of COX-1.

This compound and its Analogues: A Focus on COX-2 Selectivity

This compound's therapeutic effects are attributed to its ability to block prostaglandin synthesis through the inhibition of the cyclooxygenase pathway.[1] While specific IC50 values for this compound against COX-1 and COX-2 are not readily found in the reviewed literature, numerous studies have focused on synthesizing and evaluating this compound analogues to enhance COX-2 selectivity and anti-inflammatory potency. These studies provide valuable insight into the potential of the this compound scaffold for targeted COX-2 inhibition.